3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride

Overview

Description

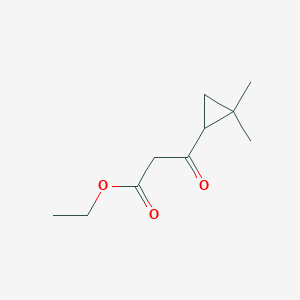

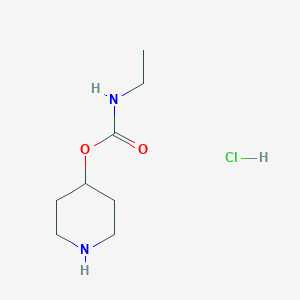

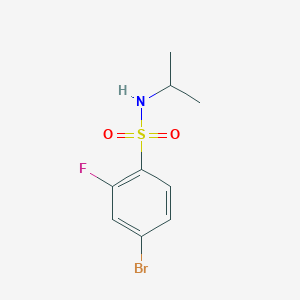

“3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is a synthetic compound with the CAS Number: 817187-08-9 . It has a molecular formula of C10H12Cl3NO and a molecular weight of 268.57 .

Molecular Structure Analysis

The InChI code for “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 268.567 Da .

Scientific Research Applications

Comprehensive Analysis of 3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride Applications

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each discussed in a separate section.

Proteomics Research: This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The pyrrolidine ring present in the compound can be used to modify peptides and proteins to study their interaction with other molecules, stability, and activity .

Drug Discovery: The pyrrolidine scaffold is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial in drug design .

Biological Activity Modulation: Steric factors of the pyrrolidine ring influence biological activity. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, which is significant for the development of enantioselective drugs .

Carbonic Anhydrase Inhibition: Compounds with a pyrrolidine-2,5-dione scaffold, similar to 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride, have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes. These enzymes are involved in diseases such as glaucoma and epilepsy, making this compound potentially valuable for therapeutic research .

Chemical Synthesis: In synthetic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactive sites make it a versatile building block for constructing diverse chemical entities .

Material Science: The dichlorophenoxy group in the compound could be used to modify materials’ surfaces, thereby altering their properties such as hydrophobicity, which is essential in the development of new materials .

Analytical Chemistry: Due to its unique structure, 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride can be used as a standard or reference compound in analytical methods like chromatography to identify or quantify similar compounds .

Life Science Research: This compound may be used in life science research to study cell biology, biochemistry, and genetics. Its ability to interact with biological molecules can help in understanding cellular processes and mechanisms .

Safety and Hazards

properties

IUPAC Name |

3-(2,3-dichlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONKASQDDWBVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)

![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)